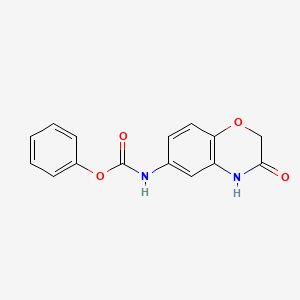

phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate

Description

Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate is a synthetic organic compound featuring a benzoxazinone core fused with a carbamate functional group. The benzoxazinone scaffold (3-oxo-3,4-dihydro-2H-1,4-benzoxazine) is a bicyclic structure combining a benzene ring with a six-membered oxazinone ring, which is known for its pharmacological and agrochemical relevance.

Properties

IUPAC Name |

phenyl N-(3-oxo-4H-1,4-benzoxazin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-14-9-20-13-7-6-10(8-12(13)17-14)16-15(19)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZBIUKHWKICHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dihydro-2H-1,4-benzoxazin-3-one with phenyl isocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position on the Benzoxazinone Core

The position of substituents on the benzoxazinone ring significantly influences biological activity. For example:

- N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide () features a 7-substituted benzoxazinone and acts as a ROR-gamma modulator for treating autoimmune diseases like arthritis and asthma . In contrast, the target compound’s 6-substitution may alter receptor binding or metabolic stability, suggesting divergent therapeutic applications.

Functional Group Variations

- [(4-Methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid () replaces the carbamate with a phosphonic acid group. Phosphonic acids enhance metal-binding capacity and stability but may reduce bioavailability compared to carbamates, which are more hydrolytically stable and membrane-permeable .

- Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () shares the carbamate functionality but lacks the benzoxazinone core, highlighting the importance of the bicyclic structure for target specificity .

Data Tables

Table 1. Structural and Functional Comparison of Benzoxazinone Derivatives

| Compound Name | Substituent Position | Functional Group | Key Application | Reference |

|---|---|---|---|---|

| Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate | 6-position | Carbamate | Hypothetical agrochemical/pharmaceutical | N/A |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | 7-position | Acetamide | ROR-gamma modulation (autoimmune diseases) | |

| [(4-Methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid | 6-position | Phosphonic acid | Discontinued (potential stability issues) | |

| XMC (3,5-dimethylphenyl methylcarbamate) | N/A | Methylcarbamate | Pesticide |

Biological Activity

Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H12N2O4

- Molecular Weight : 284.27 g/mol

- CAS Number : 866132-09-4

The compound belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities. The structural features of phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate contribute to its interaction with various biological targets.

Target Interaction

Benzoxazine derivatives, including phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate, have been reported to interact with multiple biological targets through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It can act as a ligand for nuclear receptors, influencing gene expression.

- Influence on Signaling Pathways : The compound may affect key signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that benzoxazine derivatives possess antimicrobial effects against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit vital cellular processes.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.

3. Antioxidant Activity

Phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of phenyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters such as solvent polarity, temperature, catalyst type, and reaction time. For example, factorial designs can identify interactions between variables (e.g., solvent-catalyst synergy) while minimizing trial-and-error approaches . Quantum chemical calculations (e.g., transition state analysis) can predict optimal reaction pathways, reducing experimental iterations .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding motifs. Cross-validate experimental data with computational simulations (e.g., density functional theory (DFT) for NMR chemical shift prediction) to resolve ambiguities .

Q. How can researchers address low yields in the carbamate formation step?

- Methodological Answer : Investigate competing side reactions (e.g., hydrolysis or dimerization) by monitoring intermediates via in situ techniques like FTIR or HPLC. Optimize protecting groups for the amine moiety and test alternative coupling agents (e.g., carbonyldiimidazole vs. phosgene derivatives) . Reaction calorimetry can identify exothermic events that degrade the product .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the 1,4-benzoxazin-3-one core in this compound?

- Methodological Answer : Perform Hammett substituent constant (σ) analysis to correlate electronic effects with reaction rates. Computational studies (e.g., natural bond orbital (NBO) analysis) quantify charge distribution and steric hindrance at the 6-position. Compare experimental kinetic data with DFT-calculated activation energies to validate mechanistic hypotheses .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes (e.g., unexpected regioselectivity)?

- Methodological Answer : Reassess computational models by including solvent effects (e.g., COSMO-RS solvation model) and dispersion corrections. Use machine learning (ML) to identify outliers in datasets and refine reaction descriptors (e.g., Fukui indices). Experimental validation via isotopic labeling (e.g., ¹⁸O tracing) can clarify reaction pathways .

Q. How can researchers elucidate degradation pathways under varying environmental conditions (e.g., pH, UV exposure)?

- Methodological Answer : Design accelerated stability studies using forced degradation (acid/base, oxidative, photolytic stress). Analyze degradation products via LC-MS/MS and correlate with computational fragmentation patterns (e.g., in silico MS tools). Molecular dynamics (MD) simulations model solute-solvent interactions to predict hydrolysis kinetics .

Data Integration and Theoretical Frameworks

Q. What role does feedback between computational and experimental data play in refining synthetic protocols?

- Methodological Answer : Implement iterative cycles where experimental results (e.g., reaction yields, spectroscopic data) refine computational parameters (e.g., transition state geometries). Use Bayesian optimization to prioritize high-impact variables (e.g., solvent dielectric constant) for subsequent experiments .

Q. How can factorial design improve scalability of multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.